

Technical Guide: Physicochemical Properties of (4-Bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromopyridin-2-yl)methanol

Cat. No.: B145530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its utility is prominent in the development of various pharmaceutical compounds and functional materials. A thorough understanding of its physical and chemical characteristics is paramount for its effective application in research and development, ensuring reproducibility, and optimizing reaction conditions. This technical guide provides a comprehensive overview of the key physicochemical properties of **(4-Bromopyridin-2-yl)methanol**, supported by experimental methodologies.

Chemical Identity

Identifier	Value
CAS Number	131747-45-0 [1] [2] [3] [4] [5] [6] [7] [8] [9]
Molecular Formula	C ₆ H ₆ BrNO [1] [2] [3] [4] [5] [10] [11]
Molecular Weight	188.02 g/mol [1] [4] [5] [11]
Synonyms	4-Bromo-2-(hydroxymethyl)pyridine [5] [7] [8] , 4-Bromopyridine-2-methanol [1] [2] [4] [7] [8]
InChI Key	MHVUUSQGWMQSMH-UHFFFAOYSA-N [3] [10]
SMILES	BrC1=CC(=NC=C1)CO [4]

Physicochemical Properties

A summary of the key physical and chemical properties of **(4-Bromopyridin-2-yl)methanol** is presented below. These parameters are crucial for predicting its behavior in various solvents and reaction conditions.

Property	Value
Appearance	White to light yellow or light orange powder or lump [2] [7]
Melting Point	52.0 to 56.0 °C [1] [2] [7] [12]
Boiling Point	284.3 °C at 760 mmHg [1] [2] [12]
Density	1.668 g/cm ³ [2] [12]
Flash Point	125.7 °C [2] [12]
Vapor Pressure	0.00141 mmHg at 25 °C [2] [12]
Refractive Index	1.598 [2] [12]
Purity	≥95% - ≥98% (Varies by supplier) [3] [4] [12]
Storage Temperature	Room Temperature, sealed in a dry, dark place [7] [12]

Computational Data

Computationally predicted properties provide valuable insights into the molecule's behavior and are useful for modeling and screening purposes.

Property	Value
LogP	1.3364[4][12]
Topological Polar Surface Area (TPSA)	33.12 Å ² [4][11]
Hydrogen Bond Donors	1[4][12]
Hydrogen Bond Acceptors	2[4][12]
Rotatable Bonds	1[4][12]
Exact Mass	186.96328 Da[11][12]

Experimental Protocols

The following sections detail generalized experimental procedures for determining key physical properties of a solid organic compound like **(4-Bromopyridin-2-yl)methanol**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[13]

Apparatus:

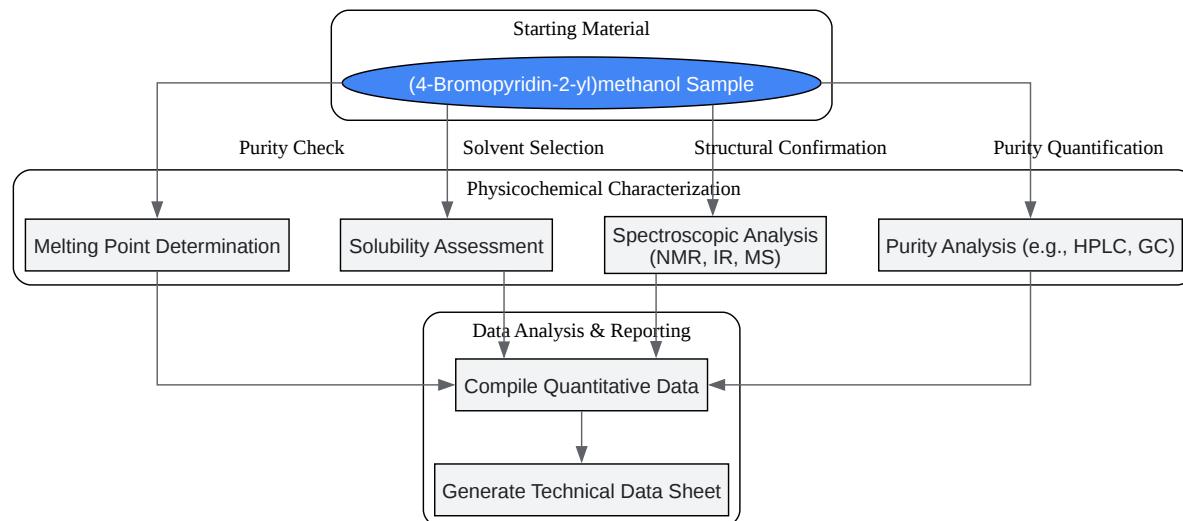
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)[14]
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **(4-Bromopyridin-2-yl)methanol** sample is completely dry and finely powdered using a mortar and pestle.[15]
- Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.
- Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus.[15]
 - For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[16]
 - For a more precise measurement, start heating at a slower rate (1-2 °C/min) when the temperature is about 10-15 °C below the approximate melting point.[16]
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination

Understanding the solubility of a compound is essential for selecting appropriate solvents for reactions, purification, and formulation.


Apparatus:

- Small test tubes
- Vortex mixer or stirrer
- Graduated pipettes or measuring cylinders
- A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

- Qualitative Assessment:
 - Place a small, accurately weighed amount of **(4-Bromopyridin-2-yl)methanol** (e.g., 10 mg) into a test tube.
 - Add a small volume of the chosen solvent (e.g., 1 mL) in portions, agitating the mixture vigorously after each addition.[17]
 - Observe whether the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble in that specific solvent at room temperature.
- Quantitative Assessment (if required):
 - Prepare a saturated solution of **(4-Bromopyridin-2-yl)methanol** in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and allowing it to equilibrate with stirring.
 - Carefully separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation).
 - Determine the concentration of the dissolved solid in a known volume of the solution using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Diagrams

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. (4-Bromopyridin-2-yl)methanol CAS 131747-45-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. (4-Bromopyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. 131747-45-0 (4-Bromopyridin-2-yl)methanol AKSci J50284 [aksci.com]
- 7. 4-Bromo-2-pyridinemethanol | 131747-45-0 [amp.chemicalbook.com]
- 8. (4-Bromopyridin-2-yl)methanol - CAS:131747-45-0 - Sunway Pharm Ltd [3wpharm.com]
- 9. calpaclab.com [calpaclab.com]
- 10. PubChemLite - (4-bromopyridin-2-yl)methanol (C₆H₆BrNO) [pubchemlite.lcsb.uni.lu]
- 11. (2-Bromopyridin-4-yl)methanol | C₆H₆BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (4-Bromopyridin-2-yl)methanol | lookchem [lookchem.com]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. scribd.com [scribd.com]
- 15. westlab.com [westlab.com]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (4-Bromopyridin-2-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145530#physical-characteristics-of-4-bromopyridin-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com